

Application Notes and Protocols for Microinjection of MS21570 into the Brain

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Compound of Interest

Compound Name: MS21570

Cat. No.: B1676852

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Introduction

MS21570 is a selective antagonist of the G protein-coupled receptor 171 (GPR171)[1]. The endogenous ligand for GPR171 is the neuropeptide BigLEN[2][3]. The BigLEN-GPR171 signaling system is implicated in a variety of physiological processes, including feeding, anxiety, and fear conditioning[4][5][6]. Preclinical research has demonstrated that direct administration of **MS21570** into the basolateral amygdala (BLA) can modulate anxiety-like behaviors and fear memory[3][4]. These findings suggest that **MS21570** is a valuable tool for investigating the role of the GPR171 signaling pathway in neurological and psychiatric disorders.

These application notes provide detailed protocols for the stereotaxic microinjection of **MS21570** into the brain of rodents, with a specific focus on the basolateral amygdala, a key region involved in emotional processing.

Data Presentation

Table 1: Properties of MS21570

Property	Value	Reference
Molecular Weight	237.34 g/mol	[1]
Formula	C10H11N3S2	[1]
CAS Number	65373-29-7	[1]
IC50 for GPR171	220 nM	[1]
Solubility	Soluble to 100 mM in DMSO and 100 mM in ethanol	
Storage	Powder: -20°C for 3 years. In solvent: -80°C for 2 years.	[1]

Table 2: Recommended Microinjection Parameters for MS21570 in the Mouse Basolateral Amygdala (BLA)

Parameter	Recommended Value	Notes
Target Brain Region	Basolateral Amygdala (BLA)	A key region for studying anxiety and fear.
Stereotaxic Coordinates (from Bregma)	Anteroposterior (AP): -1.1 to -1.75 mm Mediolateral (ML): ± 3.15 to ± 3.3 mm Dorsoventral (DV): -4.25 to -5.1 mm	Coordinates should be optimized for the specific mouse strain and age. [7] [8] [9] [10]
MS21570 Concentration	40 mM (for a 20 nmol dose in 0.5 μ l)	Based on effective dose reported in the literature. [4]
Vehicle Solution	Sterile saline with 6% DMSO	Vehicle used for in vivo intraperitoneal administration, likely suitable for intracerebral injection. [1] Further optimization may be required.
Injection Volume	0.5 μ l per hemisphere	A common volume for localized drug delivery in the mouse brain.
Infusion Rate	100 nL/minute	A slow infusion rate minimizes tissue damage and backflow. [11]
Needle/Cannula Size	33-gauge internal cannula	Minimizes tissue displacement.
Post-infusion Dwell Time	5-10 minutes	Allows for diffusion of the compound and prevents backflow upon cannula retraction.

Experimental Protocols

Protocol 1: Preparation of MS21570 Solution for Microinjection

Materials:

- **MS21570** powder
- Dimethyl sulfoxide (DMSO), sterile, cell culture grade
- Sterile saline (0.9% NaCl)
- Sterile microcentrifuge tubes
- Vortex mixer
- Ultrasonic bath (optional)

Procedure:

- Calculate the required amount of **MS21570**: To prepare a 40 mM stock solution, dissolve 9.49 mg of **MS21570** (MW: 237.34 g/mol) in 1 mL of DMSO.
- Prepare the vehicle solution: Prepare a 6% DMSO in sterile saline solution. For example, to make 1 mL of vehicle, mix 60 μ L of sterile DMSO with 940 μ L of sterile saline.
- Dissolve **MS21570**:
 - For a final injection solution of 40 mM, directly prepare the desired volume. For example, to prepare 10 μ L of 40 mM **MS21570** in 6% DMSO/saline, weigh out 0.0949 mg of **MS21570** and dissolve it in 0.6 μ L of DMSO. Then add 9.4 μ L of sterile saline.
 - Alternatively, prepare a higher concentration stock in DMSO (e.g., 100 mM) and then dilute it to the final concentration with the appropriate volumes of DMSO and sterile saline to achieve the final 6% DMSO concentration.
- Ensure complete dissolution: Vortex the solution thoroughly. If necessary, use a brief sonication in an ultrasonic bath to ensure the compound is fully dissolved.
- Storage: Store the prepared solution at -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Stereotaxic Microinjection of MS21570 into the Basolateral Amygdala (BLA)

Materials:

- Anesthetized mouse
- Stereotaxic frame
- Anesthesia system (e.g., isoflurane)
- Heating pad to maintain body temperature
- Surgical tools (scalpel, forceps, drill, etc.)
- Microinjection pump and syringe
- Internal cannula (33-gauge) attached to a guide cannula
- Prepared **MS21570** solution
- Suturing material or tissue adhesive
- Analgesics and post-operative care supplies

Procedure:

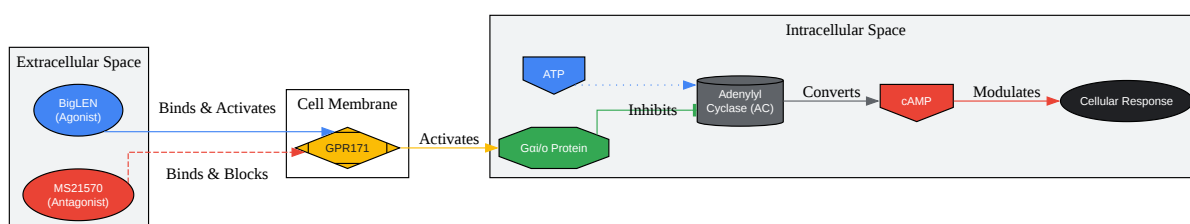
- Animal Preparation:
 - Anesthetize the mouse using an appropriate anesthetic agent (e.g., isoflurane).
 - Place the animal in the stereotaxic frame, ensuring the head is level.
 - Apply eye ointment to prevent corneal drying.
 - Shave the scalp and clean the surgical area with an antiseptic solution.
- Surgical Procedure:

- Make a midline incision on the scalp to expose the skull.
- Use a cotton swab to clean and dry the skull surface.
- Identify and level Bregma and Lambda.
- Based on the desired BLA coordinates (see Table 2), mark the injection sites on the skull.
- Drill a small burr hole through the skull at the marked locations, being careful not to damage the underlying dura mater.
- Microinjection:
 - Load the microinjection syringe with the prepared **MS21570** solution, ensuring there are no air bubbles.
 - Lower the injection cannula to the predetermined dorsoventral (DV) coordinate for the BLA.
 - Begin the infusion of **MS21570** at a rate of 100 nL/minute.
 - After the infusion is complete, leave the cannula in place for 5-10 minutes to allow for diffusion and to prevent backflow.
 - Slowly retract the cannula.
- Post-Surgical Care:
 - Suture the scalp incision or close it with tissue adhesive.
 - Administer analgesics as per approved institutional protocols.
 - Place the animal in a clean cage on a heating pad to recover from anesthesia.
 - Monitor the animal closely for any signs of distress or complications.

Visualization

GPR171 Signaling Pathway

The following diagram illustrates the signaling pathway of GPR171. The endogenous ligand, BigLEN, or the antagonist, **MS21570**, binds to GPR171, a G protein-coupled receptor. GPR171 activation by BigLEN is known to act through a G α i-mediated pathway, which inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. This pathway ultimately influences neuronal excitability and cellular function. **MS21570** blocks this interaction.

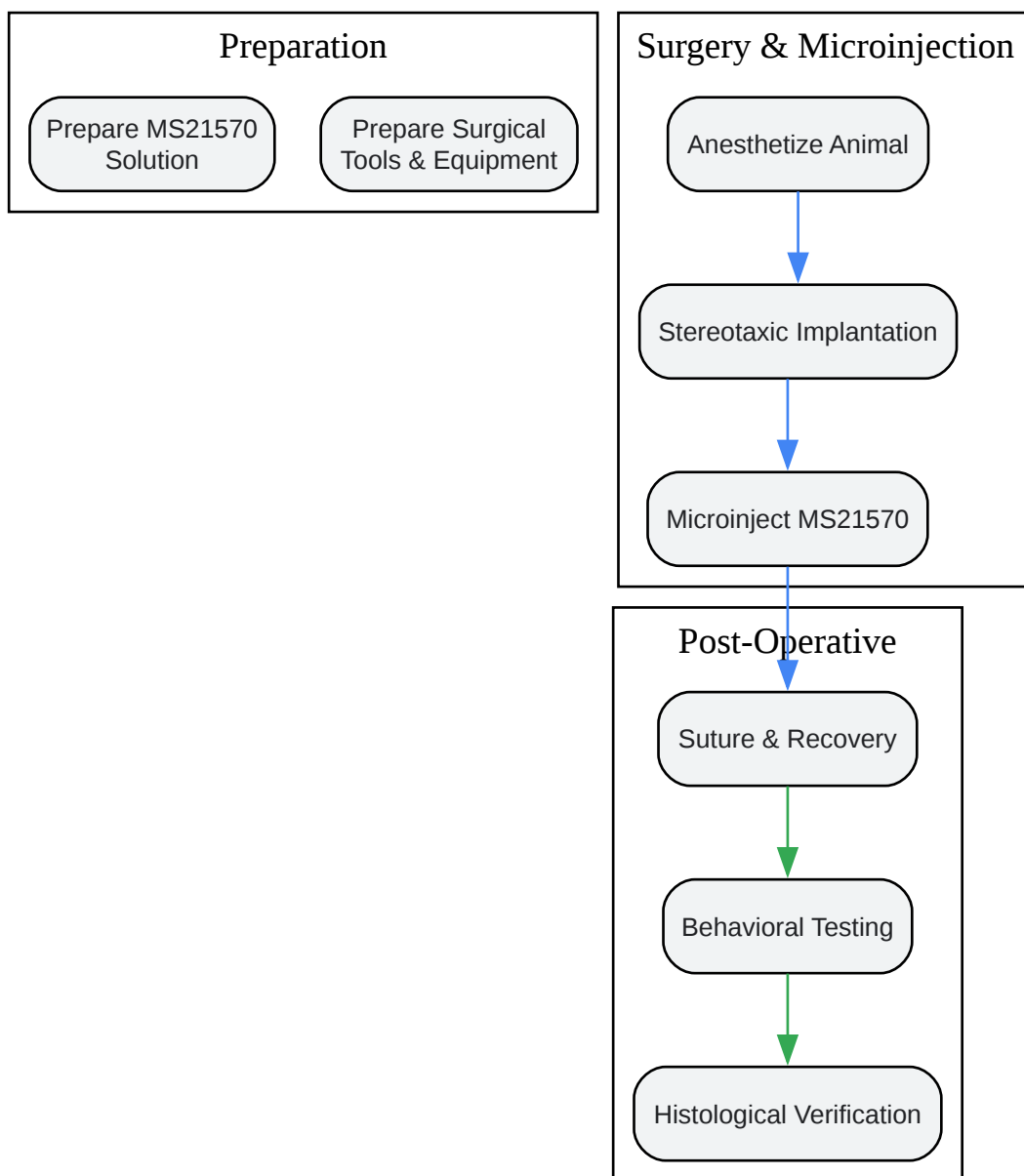


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Caption: GPR171 signaling pathway activated by BigLEN and antagonized by **MS21570**.

Experimental Workflow

The following diagram outlines the key steps for performing a microinjection experiment with **MS21570**.



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Caption: Experimental workflow for **MS21570** microinjection.

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